N,N-二甲基苯胺-D11

描述

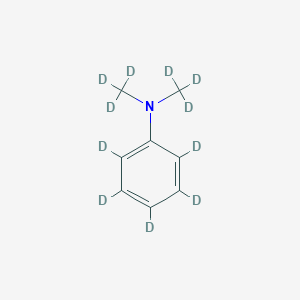

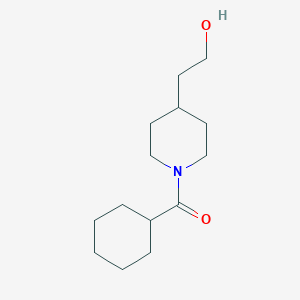

N,N-Dimethylaniline-D11 is a stable isotope labelled compound . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .

Synthesis Analysis

A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis

The molecular formula of N,N-Dimethylaniline-D11 is C8 D11 N . The molecular weight is 132.25 .Physical And Chemical Properties Analysis

N,N-Dimethylaniline-D11 is insoluble in water . It is a combustible liquid . The flash point is 150°F . It is toxic by ingestion, inhalation, and skin absorption .科学研究应用

合成和表征

N,N-二甲基苯胺 (DMA) 用作工业应用中的合成中间体,并且存在于烟草烟雾中。它在体外形成各种 DNA 加合物,例如 N-(脱氧鸟苷-8-基)-2,6-二甲基苯胺和 4-(脱氧鸟苷-N(2)-基)-2,6-二甲基苯胺等。这些加合物因其独特的模式和产率而受到研究,不同于用芳香胺获得的典型加合物 (L. L. Gonçalves, F. Beland, & M. M. Marques, 2001)。

二聚化研究

已经使用外部电喷雾电离傅立叶变换质谱法研究了 DMA 在酸性介质中的二聚化和电荷特性。这项研究提供了对 DMA 在不同条件下的行为的见解,包括其形成二聚体产物的趋势 (E. P. Maziarz & T. D. Wood, 1998)。

机理生物无机化学

细胞色素 P450 对 DMA 的 N-去甲基化一直是机理生物无机化学中的一个研究课题。使用 DFT 计算的理论研究提供了对这一过程的见解,显示了酶活性物种的 C-H 羟基化以及随后的非酶促氨基甲醇分解等特征 (Yong Wang, Devesh Kumar, Chuanlu Yang, Keli Han, & S. Shaik, 2007)。

光物理研究

DMA 已被研究其在各种系统中的光物理性质。例如,已经研究了供体浓度、介质极性、温度和磁场对 DMA 准分子的发光的影响,从而深入了解了这些准分子的结构差异和行为 (P. Bera, D. Nath, A. Misra, & M. Chowdhury, 1996)。

质谱应用

已经使用质谱法检测到 DMA 自由基阳离子,这是 DMA 电化学氧化的瞬态中间体。这种方法将解吸电喷雾电离 (DESI) 质谱与特定的电极装置相结合,证明了快速捕获电化学生成的中间体的能力 (Timothy A Brown, Hao Chen, & R. Zare, 2015)。

安全和危害

作用机制

Target of Action

N,N-Dimethylaniline-D11, a derivative of aniline, is a tertiary amine It’s known that similar compounds interact with various proteins and enzymes in the body .

Mode of Action

It’s known that n,n-dimethylaniline, a similar compound, undergoes reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It can be inferred that N,N-Dimethylaniline-D11 might exhibit similar interactions with its targets.

Biochemical Pathways

N,N-Dimethylaniline, a compound similar to N,N-Dimethylaniline-D11, has been found to undergo N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route . These biochemical pathways could potentially be affected by N,N-Dimethylaniline-D11.

Pharmacokinetics

N,n-dimethylaniline, a similar compound, is known to be a colorless oily liquid when pure, with a density of 0956 g/mL at 20 °C, and a boiling point of 194 °C . It’s insoluble in water but soluble in acetone, benzene, chloroform, diethyl ether, and ethanol . These properties could influence the bioavailability of N,N-Dimethylaniline-D11.

Result of Action

It’s known that n,n-dimethylaniline, a similar compound, can result in effects on the central nervous system and circulatory system, with symptoms like headache, cyanosis, and dizziness in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylaniline-D11. For instance, N,N-Dimethylaniline, a similar compound, slowly oxidizes and darkens in air . It’s also worth noting that occupational exposure to N,N-Dimethylaniline has been reported, suggesting that workplace conditions could influence the compound’s action .

属性

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-JFZRXOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)

![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)

![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)